5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol
Description
5-Methyl-1H-pyrrolo[2,3-b]pyridin-4-ol is a heterocyclic compound featuring a fused pyrrole-pyridine core with a hydroxyl group at position 4 and a methyl substituent at position 3. This structure is of significant interest in medicinal chemistry due to its resemblance to biologically active scaffolds, including nucleoside analogs and kinase inhibitors. Its synthesis typically involves multi-step processes, though commercial availability (e.g., BLD Pharm Ltd. products) suggests established synthetic routes .
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
5-methyl-1,7-dihydropyrrolo[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C8H8N2O/c1-5-4-10-8-6(7(5)11)2-3-9-8/h2-4H,1H3,(H2,9,10,11) |
InChI Key |
UKEMVZHMFKAJME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C(C1=O)C=CN2 |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis via Bromination, Sonogashira Coupling, and Cyclization
A representative synthetic route involves the following key steps, as described in patent CN107056781A:
| Step | Reaction Description | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Bromination of 2-amino-5-methylpyridine to form 5-bromo-2-amino-3-methylpyridine | Room temperature, dichloromethane, bromine, 10-30 min (preferably 20 min) | ~84% | Saturated sodium bisulfite used to quench excess bromine |
| 2 | Sonogashira coupling of brominated intermediate with trimethylsilylacetylene | 70-90°C (preferably 80°C), diisopropylamine solvent, Pd(PPh3)2Cl2 and CuI catalysts, overnight | Not specified | Product used directly without purification |
| 3 | Reaction with sodium hydride in N-methylpyrrolidone (NMP) | 70-90°C (preferably 80°C), 5-15 min (preferably 10 min) | ~80% | Recrystallization used for purification |
| 4 | Reaction with methenamine in water/acetic acid mixture, reflux for 3-5 hours (preferably 4 hours) | Reflux in aqueous acetic acid | Not specified | Product purified by silica gel chromatography |
| 5 | Hydroxylamine hydrochloride and sodium acetate reaction in methanol at room temperature for 5-15 min (preferably 10 min) | Room temperature, methanol solvent | Not specified | Final product purified by recrystallization |
This sequence efficiently constructs the pyrrolo[2,3-b]pyridine core with the methyl and hydroxyl substituents in place, yielding the target 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol.
Hydrogenation of 5-Benzyloxy-1H-pyrrolo[2,3-b]pyridine Derivative
Another method involves catalytic hydrogenation to remove protecting groups and generate the hydroxyl functionality:
| Step | Reaction Description | Conditions | Yield | Notes |
|---|---|---|---|---|
| Hydrogenation | 5-Benzyloxy-7-azaindole hydrogenated to 5-hydroxy-7-azaindole | Methanol solvent, palladium on activated charcoal catalyst, hydrogen atmosphere, room temperature | 95.5% | Reaction stopped when pressure stabilizes; product washed with n-heptane |
This method is useful for converting protected intermediates into the hydroxylated pyrrolo[2,3-b]pyridine core.
Deprotection of Triisopropylsilyl-Protected Intermediates
In some synthetic routes, the methylated pyrrolo[2,3-b]pyridine is initially protected with triisopropylsilyl groups, which are later removed:
| Step | Reaction Description | Conditions | Yield | Notes |
|---|---|---|---|---|
| Deprotection | Treatment of 5-methyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine with tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran solvent, 20°C, 1 hour | 95% | Purification by silica gel chromatography |
This step yields the free 5-methyl-1H-pyrrolo[2,3-b]pyridine, which can be further functionalized to the 4-ol derivative.
| Method | Key Reagents | Solvent | Temperature | Time | Yield | Purification |
|---|---|---|---|---|---|---|
| Bromination + Sonogashira + Cyclization + Hydroxylamine | Bromine, Pd catalyst, CuI, NaH, methenamine, hydroxylamine hydrochloride | DCM, diisopropylamine, NMP, water/acetic acid, methanol | RT to reflux (20°C to 90°C) | Minutes to hours | 80-95% (stepwise) | Recrystallization, chromatography |
| Catalytic Hydrogenation | Pd/C, H2 | Methanol | RT | Until pressure stabilizes | 95.5% | Washing with n-heptane |
| TBAF Deprotection | Tetrabutylammonium fluoride | THF | 20°C | 1 hour | 95% | Silica gel chromatography |
The multi-step synthetic route involving bromination, Sonogashira coupling, and cyclization is advantageous due to the use of relatively inexpensive starting materials and straightforward purification steps, leading to high purity and yield of the target compound.
Catalytic hydrogenation is an efficient method for deprotection and hydroxyl group installation, providing high yields and mild reaction conditions.
The use of tetrabutylammonium fluoride for deprotection is a well-established method that proceeds under mild conditions with excellent yields, facilitating the preparation of the free pyrrolo[2,3-b]pyridine core.
Industrial synthesis likely optimizes these routes for scale-up, employing continuous flow techniques and real-time monitoring to enhance reproducibility and efficiency.
The preparation of 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol involves sophisticated multi-step synthetic strategies combining halogenation, coupling reactions, cyclization, and functional group transformations. The methods reported in patents and chemical literature demonstrate high yields and purity, with reaction conditions optimized for efficiency. Catalytic hydrogenation and fluoride-mediated deprotection are key steps in accessing the hydroxylated and methylated pyrrolo[2,3-b]pyridine scaffold. These preparation methods provide a robust foundation for further chemical modifications and applications in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and migration . This makes it a potential candidate for cancer therapy and other diseases involving abnormal cell growth .
Comparison with Similar Compounds
Halogenated Derivatives
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol (C₇H₄ClIN₂O, MW 294.48) and 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol share the pyrrolopyridine backbone but feature halogen substituents. These halogens may also confer electrophilic reactivity, enabling cross-coupling reactions in drug development .
Pyrimidine-Based Analogs
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (e.g., compound 17 in ) replaces the pyridine ring with pyrimidine. Pyrimidine derivatives are structurally related to nucleosides and antibiotics, often exhibiting antiviral or anticancer activity . The absence of a hydroxyl group in this analog reduces hydrogen-bonding capacity, which may alter target binding specificity.
Ester and Ketone Derivatives
Alkyl-Substituted Analogs
This structural simplification may enhance metabolic stability but diminish interactions with polar targets .
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Positions) | Key Features |
|---|---|---|---|---|
| 5-Methyl-1H-pyrrolo[2,3-b]pyridin-4-ol | C₇H₆N₂O | 134.14 | -OH (4), -CH₃ (5) | High polarity, H-bond donor |
| 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol | C₇H₄ClIN₂O | 294.48 | -Cl (5), -I (6), -OH (4) | Lipophilic, electrophilic sites |
| 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C₇H₇N₅ | 161.17 | -CH₃ (7), -NH₂ (4) | Nucleoside mimic, antiviral |
| Methyl 4-chloro-pyrrolo[2,3-b]pyridine-5-carboxylate | C₉H₇ClN₂O₂ | 210.62 | -Cl (4), -COOCH₃ (5) | Prodrug potential |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
